

Application Notes and Protocols for a Trichrome Staining Method Utilizing Orange G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Dipotassium 7-hydroxynaphthalene-1,3-disulphonate</i>
Cat. No.:	B147164

[Get Quote](#)

Introduction

In histological studies, differential staining techniques are crucial for visualizing distinct cellular and extracellular components within tissue sections. While a specific protocol for "G-salt staining" is not found in standard histological literature, it is plausible that this refers to staining methods incorporating Orange G, an acidic dye frequently used as a counterstain. Orange G is a key component in several polychromatic staining techniques, such as the Mallory trichrome stain. This document provides a detailed guide to the Mallory trichrome staining method, which utilizes Orange G to differentiate cytoplasm, collagen, and red blood cells.[\[1\]](#)[\[2\]](#)

This technique is invaluable for researchers, scientists, and drug development professionals for the histological assessment of connective tissue, particularly in studies related to fibrosis, tissue regeneration, and pathological analysis.[\[2\]](#) The Mallory trichrome stain employs three dyes—aniline blue, acid fuchsin, and Orange G—to selectively stain various tissue components.[\[1\]](#)

Principle of the Method

The Mallory trichrome staining method is a sequential staining technique. The differential staining is achieved based on the molecular size of the dyes and the permeability of the tissue components. After a primary nuclear stain, the tissue is treated with a solution containing Orange G and other dyes. The small Orange G molecules stain the densely packed

erythrocytes and cytoplasm. Subsequently, a solution of phosphomolybdic or phosphotungstic acid is used as a differentiator, which is thought to remove the red dye from the collagen. Finally, the larger aniline blue molecules penetrate and stain the collagen fibers blue. This results in a vibrant, multi-colored tissue section where different components are clearly distinguishable.

Experimental Protocol: Mallory Trichrome Stain

This protocol is adapted from established histological procedures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

I. Reagent Preparation

Reagent	Component	Quantity
Solution A: Acid Fuchsin	Acid Fuchsin	1 g
Distilled Water	100 mL	
Solution B: Phosphomolybdic Acid	Phosphomolybdic Acid	1 g
Distilled Water	100 mL	
Solution C: Aniline Blue - Orange G	Aniline Blue	0.5 g
Orange G	2 g	
Oxalic Acid	2 g	
Distilled Water	100 mL	

Note: Reagent stability and storage conditions should adhere to laboratory standards. Filter solutions before use.

II. Tissue Preparation

- Fixation: Fix tissue samples in a neutral buffered formalin solution. Other fixatives may be suitable, though those containing mercuric chloride or picric acid can enhance trichrome staining.

- Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut 5 μ m thick paraffin sections and mount them on glass slides.

III. Staining Procedure

Step	Procedure	Time	Purpose
1	Deparaffinize and rehydrate	5-10 min	Remove paraffin and rehydrate the tissue section.
2	Stain with Solution A (Acid Fuchsin)	2 min	Stains nuclei and muscle red.
3	Rinse with distilled water	Quick rinse	Remove excess stain.
4	Treat with Solution B (Phosphomolybdic Acid)	2 min	Mordant and decolorizer for collagen.
5	Rinse quickly with distilled water	Quick rinse	Remove excess acid.
6	Stain with Solution C (Aniline Blue - Orange G)	15 min	Stains collagen blue and erythrocytes orange.
7.	Wash well with distilled water	2 min	Remove excess stain.
8.	Dehydrate and differentiate	2-3 min	Remove water and excess stain with graded ethanol.
9.	Clear	2-3 min	Clear the tissue with xylene.
10.	Mount	-	Mount with a resinous medium and coverslip.

IV. Expected Results

Tissue Component	Stained Color
Nuclei	Red
Muscle	Red
Cytoplasm	Pink to Red
Collagen	Blue
Erythrocytes	Orange
Myelin	Gold Yellow

Experimental Workflow

The following diagram illustrates the key steps in the Mallory trichrome staining procedure.

[Click to download full resolution via product page](#)

Caption: Workflow for Mallory Trichrome Staining.

Data Presentation

The following table summarizes the quantitative parameters of the Mallory trichrome staining protocol for easy reference and standardization.

Parameter	Value	Unit	Notes
Tissue Section Thickness	5	µm	
Acid Fuchsin Concentration	1	% (w/v)	
Acid Fuchsin Staining Time	2	minutes	
Phosphomolybdic Acid Concentration	1	% (w/v)	
Phosphomolybdic Acid Treatment Time	2	minutes	
Aniline Blue Concentration	0.5	% (w/v)	In Solution C
Orange G Concentration	2	% (w/v)	In Solution C
Oxalic Acid Concentration	2	% (w/v)	In Solution C
Aniline Blue - Orange G Staining Time	15	minutes	

Conclusion

The Mallory trichrome stain, which incorporates Orange G, is a robust and informative technique for the differential staining of connective tissue. Adherence to a standardized protocol is essential for achieving reproducible and high-quality results. This detailed guide provides the necessary information for researchers to successfully implement this valuable histological method in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-optica.it [bio-optica.it]
- 4. stainsfile.com [stainsfile.com]
- 5. biognost.com [biognost.com]
- To cite this document: BenchChem. [Application Notes and Protocols for a Trichrome Staining Method Utilizing Orange G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147164#step-by-step-guide-for-g-salt-staining-in-histological-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com